molecular formula C6H11Cl2NO B1304931 Piperidine-4-carbonyl chloride hydrochloride CAS No. 42060-79-7

Piperidine-4-carbonyl chloride hydrochloride

Cat. No.: B1304931
CAS No.: 42060-79-7
M. Wt: 184.06 g/mol
InChI Key: SYNYPRPWBDWELP-UHFFFAOYSA-N
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Description

Piperidine-4-carbonyl chloride hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility. This compound is particularly significant in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-4-carbonyl chloride hydrochloride typically involves the chlorination of piperidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: Piperidine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form piperidine-4-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to piperidine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄).

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Piperidine-4-carboxylic Acid: Formed from hydrolysis.

    Piperidine-4-methanol: Formed from reduction.

Scientific Research Applications

Piperidine-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying their structure and function.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of piperidine-4-carbonyl chloride hydrochloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in the synthesis of various derivatives with biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Piperidine-4-carboxylic Acid: The parent compound, which can be converted to piperidine-4-carbonyl chloride hydrochloride.

    Piperidine-4-methanol: A reduction product of this compound.

    Piperidine-4-thiol: A thiol derivative formed from substitution reactions.

Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form stable derivatives with various nucleophiles enhances its versatility in chemical and pharmaceutical research.

Properties

IUPAC Name

piperidine-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNYPRPWBDWELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194903
Record name Piperidine-4-carbonyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42060-79-7
Record name 4-Piperidinecarbonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42060-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-4-carbonyl chloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042060797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-4-carbonyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-carbonyl chloride hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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